N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide
CAS No.: 1310351-09-7
Cat. No.: VC15712005
Molecular Formula: C12H11ClN4O2
Molecular Weight: 278.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310351-09-7 |
|---|---|
| Molecular Formula | C12H11ClN4O2 |
| Molecular Weight | 278.69 g/mol |
| IUPAC Name | N-[(E)-(2-chlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C12H11ClN4O2/c13-10-4-2-1-3-8(10)7-14-16-11(18)5-9-6-12(19)17-15-9/h1-4,6-7H,5H2,(H,16,18)(H2,15,17,19)/b14-7+ |
| Standard InChI Key | BEGZURKWBWTCHF-VGOFMYFVSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC(=O)NN2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)CC2=CC(=O)NN2)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide comprises three distinct regions:
-
A 5-hydroxy-1H-pyrazol-3-yl group, which contributes hydrogen-bonding capacity and aromatic stability.
-
A 2-chlorophenyl substituent, introducing steric bulk and electron-withdrawing effects.
-
An acetohydrazide bridge, enabling conformational flexibility and participation in tautomerism.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₄O₂ |
| Molecular Weight | 290.71 g/mol |
| IUPAC Name | N'-[(E)-(2-Chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide |
| logP | 2.45 ± 0.12 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 89.7 Ų |
The compound’s planar pyrazole ring and chlorophenyl group facilitate π-π stacking interactions, while the hydrazone linkage (-NH-N=CH-) allows for keto-enol tautomerism, influencing its solubility and reactivity. X-ray crystallography reveals a dihedral angle of 38.7° between the pyrazole and chlorophenyl planes, optimizing intramolecular hydrogen bonding between the hydroxy group and hydrazide nitrogen.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a three-step protocol:
-
Formation of 5-Hydroxy-1H-Pyrazole-3-Acetic Acid: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions yields the pyrazole core, followed by hydroxylation using H₂O₂/NaOH.
-
Hydrazide Formation: Reaction with thionyl chloride converts the acetic acid to an acyl chloride, which is treated with hydrazine hydrate to form 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide.
-
Condensation with 2-Chlorobenzaldehyde: The hydrazide undergoes Schiff base formation with 2-chlorobenzaldehyde in ethanol under reflux, catalyzed by acetic acid (yield: 72–78%).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, HCl | 80°C | 4 hr | 85% |
| 2 | SOCl₂, NH₂NH₂·H₂O | 0–25°C | 2 hr | 90% |
| 3 | 2-ClC₆H₄CHO, EtOH, H⁺ | Reflux | 6 hr | 75% |
Industrial Production Challenges
Scaling this synthesis requires addressing:
-
Solvent Recovery: Ethanol distills at 78°C, but azeotropes with water necessitate molecular sieves for reuse.
-
Byproduct Management: Unreacted 2-chlorobenzaldehyde (b.p. 213°C) is separated via fractional distillation.
-
Catalyst Recycling: Homogeneous acid catalysts (e.g., H₂SO₄) corrode reactor linings; heterogeneous alternatives like Amberlyst-15 are under investigation.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows two endothermic peaks:
-
153°C: Melting point with partial decomposition.
-
287°C: Complete decomposition into CO₂, NH₃, and chlorinated aromatics, as confirmed by thermogravimetric analysis (TGA).
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| Dichloromethane | 22.4 |
| DMSO | 34.9 |
The low aqueous solubility (0.12 mg/mL) limits bioavailability, prompting studies on prodrug formulations using phosphate esters.
Biochemical Applications and Mechanisms
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
-
MIC: 8 µg/mL (compared to 2 µg/mL for ciprofloxacin).
-
Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP2a) inhibition, confirmed by β-lactamase synergy assays.
Comparative Analysis with Structural Analogues
Table 3: Bioactivity Comparison
| Compound | MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 2-Nitrophenyl analogue | 32 | 45.6 |
| 2-Chloro-6-fluorophenyl analogue | 12 | 18.9 |
| Target compound | 8 | 14.3 |
Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial potency by increasing membrane permeability, while bulkier substituents (e.g., 3,5-dimethylpyrazole) reduce activity due to steric hindrance.
Future Directions and Industrial Relevance
-
Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles to improve solubility.
-
Structure-Activity Relationships: Synthesis of 4-fluoro and 4-trifluoromethyl derivatives to explore halogen effects.
-
Agricultural Applications: Preliminary data show 78% inhibition of Fusarium oxysporum at 50 ppm, suggesting utility as a fungicide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume